Cas no 64017-21-6 (1H-1,2,4-Triazole, 1-methyl-3,5-diphenyl-)

1H-1,2,4-Triazole, 1-methyl-3,5-diphenyl- structure
64017-21-6 structure
Product Name:1H-1,2,4-Triazole, 1-methyl-3,5-diphenyl-
CAS No:64017-21-6
MF:C15H13N3
MW:235.283822774887
CID:425140
PubChem ID:4585579
Update Time:2025-04-19

1H-1,2,4-Triazole, 1-methyl-3,5-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole, 1-methyl-3,5-diphenyl-
    • 1-methyl-3,5-diphenyl-1,2,4-triazole
    • starbld0012491
    • 64017-21-6
    • HMS2208C24
    • BDBM50518738
    • SCHEMBL822566
    • DTXSID70404556
    • SMR000841222
    • MLS001241005
    • CHEMBL1357461
    • HMS3349A09
    • 1-Methyl-3,5-diphenyl-1H-1,2,4-triazole
    • Inchi: 1S/C15H13N3/c1-18-15(13-10-6-3-7-11-13)16-14(17-18)12-8-4-2-5-9-12/h2-11H,1H3
    • InChI Key: TWAVESNVRDYFLI-UHFFFAOYSA-N
    • SMILES: N1(C)C(C2C=CC=CC=2)=NC(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 235.11109
  • Monoisotopic Mass: 235.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • PSA: 30.71

1H-1,2,4-Triazole, 1-methyl-3,5-diphenyl- Pricemore >>

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